血管紧张素 (1-5)

描述

Angiotensin (1-5) is a metabolite of Angiotensin (1-7) catalyzed by angiotensin-converting enzyme (ACE). It is a pentapeptide of the renin-angiotensin system (RAS) . Angiotensin is an important hormone that helps regulate blood pressure by constricting (narrowing) blood vessels and triggering water and salt (sodium) intake .

Synthesis Analysis

Angiotensinogen, an alpha-globulin, and the peptide prohormone is synthesized primarily by the liver and circulates in plasma. When blood pressure drops, or when sympathetic signals reach the kidney, renin, a peptide produced primarily by the renal juxtaglomerular cells, is released and enzymatically cleaves off two amino acids forming angiotensin I (ATI), a decapeptide . Angiotensin I is further cleaved into an octapeptide, angiotensin II (ATII) by the action of angiotensin-converting enzyme (ACE), primarily in the pulmonary endothelium .Molecular Structure Analysis

Angiotensin II (ATII) is a peptide hormone of the RAAS system used to raise blood pressure in septic or other forms of shock . The molecular mechanisms of chloride activation have been investigated thoroughly through mutagenesis studies and shown to be substrate-dependent .Chemical Reactions Analysis

Angiotensin I processing to Ang- (1-7) and Ang II in sheep proximal tubules. 125 I-Ang I (AI) was incubated with 50 μg of proximal tubules membranes for 30 minutes at 37 °C and the metabolites identified by HPLC .Physical And Chemical Properties Analysis

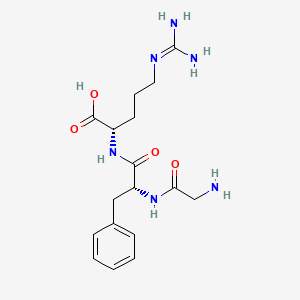

Angiotensin (1-5) has a molecular formula of C30H48N8O9 and a molecular weight of 664.8 g/mol .科学研究应用

心血管研究

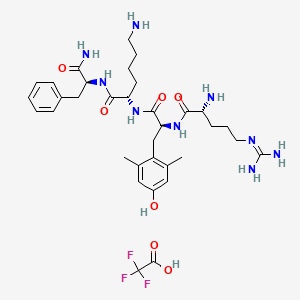

血管紧张素 (1-5) 已被确定为血管紧张素 AT2 受体的强效内源性激动剂 {svg_1}。该受体在心血管健康中起着至关重要的作用,影响血管舒张和血压调节。研究表明,血管紧张素 (1-5) 可以诱导预收缩的小鼠肠系膜动脉和人肾动脉的松弛,这表明其在管理高血压和其他心血管疾病中的潜在治疗应用 {svg_2}。

肾功能

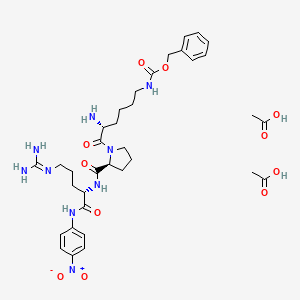

研究表明,血管紧张素 (1-5) 通过调节内皮细胞中的一氧化氮释放来影响肾功能 {svg_3}。这种影响对肾脏健康至关重要,因为它可以通过促进血管舒张和改善肾脏血流来帮助控制肾脏高血压和慢性肾脏病等疾病。

治疗用途

血管紧张素 (1-5) 正在探索其在各种临床环境中的治疗潜力。据推测,它可以替代生理水平的血管紧张素 1-7,这可能减轻 COVID-19 等疾病的多器官功能衰竭 {svg_4}。其血管舒张和抗炎特性使其成为治疗以炎症和血管功能障碍为特征的疾病的候选药物。

临床试验

血管紧张素 (1-5) 一直是临床试验的主题,特别是在 COVID-19 的背景下。一项初步研究调查了其治疗严重 COVID-19 的安全性及有效性,假设它可以替代血管紧张素 1-7 水平,并改善呼吸道症状患者的预后 {svg_5}。

药理学

血管紧张素 (1-5) 的药理作用涉及其与 AT2 受体的结合,这与血管紧张素 II 中前五个氨基酸与同一受体的结合有很大不同 {svg_6}。这种独特的结合可能导致不同的信号通路,有可能为药物开发提供新的途径。

受体研究

血管紧张素 (1-5) 已经过研究,以了解其与 AT2 受体的相互作用,该受体参与与内皮细胞生理和疾病相关的保护性信号通路 {svg_7}。了解这种相互作用对于开发治疗心血管和肾脏疾病的新疗法至关重要。

作用机制

Angiotensin II is a potent vasopressor, acting on vascular endothelial receptors. The two types of ATII receptors present in the heart and vasculature smooth muscle that are responsible for signal transduction in mediating the vasoconstrictive action of ATII are the AT1 and AT2 receptors . Ang- (1-5) stimulates ANP secretion via Mas R and PI3K-Akt-NOS pathway .

未来方向

属性

IUPAC Name |

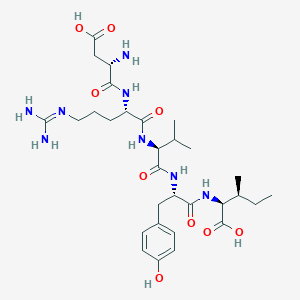

(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48N8O9/c1-5-16(4)24(29(46)47)38-27(44)21(13-17-8-10-18(39)11-9-17)36-28(45)23(15(2)3)37-26(43)20(7-6-12-34-30(32)33)35-25(42)19(31)14-22(40)41/h8-11,15-16,19-21,23-24,39H,5-7,12-14,31H2,1-4H3,(H,35,42)(H,36,45)(H,37,43)(H,38,44)(H,40,41)(H,46,47)(H4,32,33,34)/t16-,19-,20-,21-,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVPBVMCAVNABKX-GXYVSGTKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48N8O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

664.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

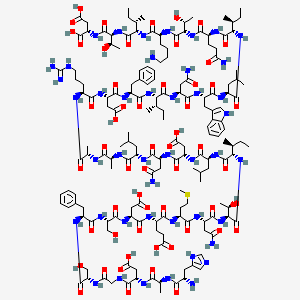

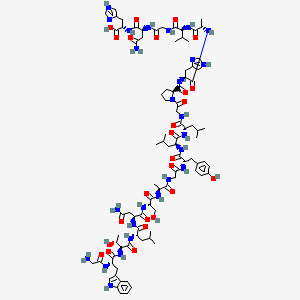

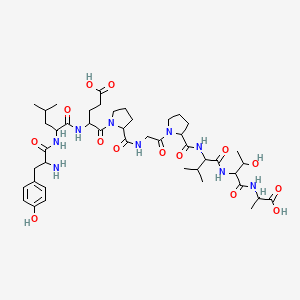

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

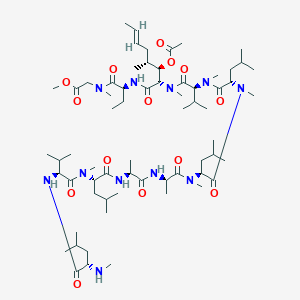

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of Angiotensin (1-5)?

A1: Angiotensin (1-5) functions as a potent endogenous agonist of the Angiotensin AT2-receptor (AT2R). [, , ] This binding interaction triggers a cascade of downstream effects, particularly within the cardiovascular system.

Q2: How does Angiotensin (1-5) differ from Angiotensin II in its interaction with the renin-angiotensin system (RAS)?

A2: Angiotensin (1-5) exerts effects primarily through the AT2R, often opposing the actions of Angiotensin II, which acts primarily through the AT1 receptor. [] This makes Angiotensin (1-5) a key player in the "protective arm" of the RAS, counterbalancing the vasoconstrictive and pro-inflammatory effects of the classical ACE-Angiotensin II-AT1R axis. [, , , ]

Q3: Can you elaborate on the vasodilatory effects of Angiotensin (1-5) and its underlying mechanisms?

A3: Angiotensin (1-5) promotes vasodilation, primarily through AT2R-mediated activation of endothelial nitric oxide synthase (eNOS). [, ] This leads to increased nitric oxide (NO) production in endothelial cells, relaxing vascular smooth muscle and lowering blood pressure. [, ] Studies have demonstrated Angiotensin (1-5)-induced relaxation in both mouse mesenteric and human renal arteries. []

Q4: What is the role of Angiotensin (1-5) in the context of ACE inhibitors?

A4: Angiotensin-converting enzyme (ACE) inhibitors, commonly used to treat hypertension, can increase Angiotensin (1-5) levels. [] This is because ACE is responsible for converting Angiotensin (1-7) to Angiotensin (1-5). By inhibiting ACE, these drugs shift the balance towards the protective arm of the RAS. [, ]

Q5: Are there any studies demonstrating a potential therapeutic benefit of Angiotensin (1-5) in specific diseases?

A5: While direct clinical trials focusing on Angiotensin (1-5) are limited, research suggests its potential benefits in cardiovascular diseases. Animal models have shown that Angiotensin (1-5), acting via the Mas receptor, can exert cardio-protective effects against ischemia-reperfusion injury. [] Further research is necessary to explore its therapeutic applications in humans.

Q6: What insights have been gained from phosphoproteomic studies on Angiotensin (1-5) signaling?

A6: Quantitative phosphoproteomics has provided a deeper understanding of Angiotensin (1-5) signaling. Research indicates that it modifies the phosphorylation status of numerous proteins involved in vital cellular processes like cell cycle regulation and endothelial function. [, , , ]

Q7: Does Angiotensin (1-5) interact with the mTOR signaling pathway?

A7: Yes, studies suggest that Angiotensin (1-5) inhibits the mTOR signaling pathway in endothelial cells. [, ] This inhibition has been linked to anti-senescence mechanisms, highlighting a potential role of Angiotensin (1-5) in protecting against age-related vascular dysfunction. []

Q8: What are the implications of the structural characteristics of Angiotensin (1-5) for its binding to the AT2R?

A8: In silico modeling studies have revealed that Angiotensin (1-5) can bind to the AT2R in distinct conformations. Interestingly, one of its preferred binding modes differs significantly from how the first five amino acids within Angiotensin II interact with the AT2R. [] This suggests a unique mode of action and highlights the complexity of ligand-receptor interactions within the RAS.

Q9: What analytical techniques are commonly used to study Angiotensin (1-5)?

A9: Mass spectrometry-based techniques, particularly liquid chromatography-mass spectrometry (LC-MS/MS), are widely employed for the accurate quantification of Angiotensin (1-5) and other angiotensin peptides in biological samples. [, , , ] These methods offer high sensitivity and specificity, allowing researchers to investigate the complex interplay of RAS components.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。